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molecular formula C11H10FNO2 B1404105 (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 1159600-05-1

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No. B1404105
M. Wt: 207.2 g/mol
InChI Key: OWSBMDKEUMMGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877782B2

Procedure details

To a solution of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (73.6 g, 295 mmol) in THF (977 mL) was added portionwise lithiumaluminiumhydride (6.48 g, 162 mmol) over 20 min, at 0° C., and the reaction mixture was stirred at room temperature for 2.5 h. The mixture was then cooled to 0° C. and water (7.5 mL) added followed by sodium hydroxide (15% solution, 7.5 mL) and then again with water (21 mL). The precipitate was then filtered off and washed with THF. The combined washings and filtrate were then evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=75:25) afforded the title compound (34.7 g, 57%) which was obtained as a light yellow oil. MS: m/e=208.0 [M+H]+.
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
977 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
21 mL
Type
reactant
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])=[N:8][O:9][C:10]=1[CH3:11])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[F:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:7]1[C:6]([CH2:4][OH:3])=[C:10]([CH3:11])[O:9][N:8]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
73.6 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=CC=C1)F
Name
Quantity
6.48 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
977 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
21 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C., and the reaction mixture was stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered off
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The combined washings and filtrate were then evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=75:25)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=NOC(=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.7 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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